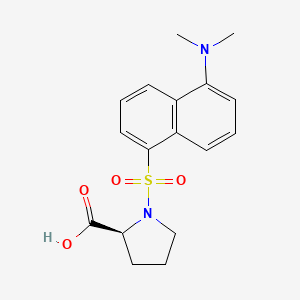

Dansylproline

Description

Dansylproline (DP) is a dansyl-modified derivative of the amino acid proline, widely utilized as a fluorescent probe in biochemical studies. Its structure combines a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) with proline, enabling site-specific interactions with proteins such as serum albumin. Upon binding to bovine serum albumin (BSA) or human serum albumin (HSA), DP exhibits a fluorescence quantum yield increase and a blue shift in emission wavelength, making it a critical tool for studying ligand-binding dynamics at site II of albumin .

Properties

IUPAC Name |

(2S)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-18(2)14-8-3-7-13-12(14)6-4-10-16(13)24(22,23)19-11-5-9-15(19)17(20)21/h3-4,6-8,10,15H,5,9,11H2,1-2H3,(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJIWURDCGMVQE-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCC[C@H]3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70154140 | |

| Record name | Dansylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239-94-7 | |

| Record name | Dansylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001239947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Preparation Methods

Synthesis via Dansyl Chloride Route

The most common preparation method for dansylproline involves the reaction between dansyl chloride and L-proline under basic conditions. This nucleophilic substitution reaction results in the formation of the sulfonamide bond between the dansyl moiety and the nitrogen of proline.

General Reaction Scheme

The general synthesis route can be summarized as follows:

- Dansyl chloride reacts with L-proline in an alkaline environment (typically using sodium bicarbonate or triethylamine)

- Nucleophilic attack by the proline nitrogen on the sulfonyl group of dansyl chloride

- Formation of the sulfonamide bond with elimination of HCl

- Purification to obtain this compound

Detailed Procedure

A detailed synthetic procedure involves dissolving L-proline in an aqueous sodium bicarbonate solution, followed by the addition of dansyl chloride dissolved in an organic solvent such as acetone or toluene. The reaction is typically conducted at room temperature or under mild heating (40-45°C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

After completion, the reaction mixture is acidified to pH 2-3 using hydrochloric acid, causing the precipitation of this compound. The precipitate is then filtered, washed with cold water, and purified through recrystallization from appropriate solvents such as ethanol-water mixtures or through column chromatography.

Preparation of Dansyl Chloride Precursor

Since dansyl chloride is the key precursor for this compound synthesis, its preparation methods are of significant importance. Several approaches have been developed for dansyl chloride synthesis.

Traditional Method Using Phosphorus Oxychloride

One established method involves the reaction of dansyl acid with phosphorus oxychloride:

- Dansyl acid is placed in a dry single-port bottle

- Phosphorus oxychloride is added

- The mixture is heated at 90°C overnight

- After cooling to room temperature, the reaction is quenched with ice water

- The product is extracted with dichloromethane (3 x 500 mL)

- The extract is dried with anhydrous sodium sulfate and concentrated

- The resulting orange solid is recrystallized from n-hexane to obtain pure dansyl chloride

This method reportedly provides yields exceeding 70% for the final product.

Alternative Method Using Thionyl Chloride

A more recent approach utilizes thionyl chloride and phosphorus pentachloride:

- Dansyl acid is dissolved in toluene to form a suspension

- Thionyl chloride is added dropwise, followed by phosphorus pentachloride

- The reaction temperature is maintained at 40-45°C for 4-6 hours

- After cooling, the reaction mixture is dropped into cold water

- The pH is adjusted to 5-6 with sodium bicarbonate

- The product is extracted with dichloromethane

- After concentration and washing with petroleum ether, dansyl chloride is obtained

This method reportedly yields up to 93.2% of the desired product.

Synthesis of Dansyl Acid

Dansyl acid, the precursor to dansyl chloride, can be prepared from 1-naphthylamine-5-sulfonic acid:

- Sodium bicarbonate is dissolved in water and added to a flask

- 1-Naphthylamine-5-sulfonic acid is slowly added with stirring

- Methyl sulfate is added dropwise, and the mixture is kept at low temperature for 5 hours

- The temperature is raised to 60-70°C overnight

- The solution is acidified with concentrated hydrochloric acid to precipitate the product

- The precipitate is filtered, boiled with dilute hydrochloric acid, and recrystallized twice

- The resulting tabular crystals are dried to obtain dansyl acid

The molar ratio of sodium bicarbonate:1-naphthylamine-5-sulfonic:methyl sulfate is typically 4:1:2, with yields around 49.3%.

Modern Synthetic Approaches

Solid-State Conjugation Method

A notable advancement in the preparation of this compound derivatives involves solid-state conjugation methods. This approach is particularly valuable for conjugating this compound to proteins or other biomolecules.

Research by Klibanov et al. describes a method of conjugating protein molecules under native conditions with water-insoluble hydrophobic compounds, including dansyl proline. The method employs a co-polymer of N-hydroxymaleimide and N-vinylpyrrolidone cross-linked by benzidine, which swells equally well in water and organic solvents. The hydrophobic substance (dansyl proline) is first activated by esterification to this polymer in an organic solvent and then conjugated to proteins by acylation in an aqueous medium at pH 8.0-8.5.

This approach allows the contact of native protein with organic co-solvent to be completely avoided, making it suitable for sensitive biomolecules. The effectiveness of this method was demonstrated through the successful labeling of trypsinogen and plasminogen with dansyl proline.

Direct Synthesis Methods

More direct synthetic approaches for this compound preparation have been developed to improve efficiency and yield:

- One-pot reactions combining the formation of dansyl chloride and its subsequent reaction with L-proline

- Microwave-assisted synthesis to reduce reaction times and improve yields

- Enzymatic approaches using selective catalysts to enhance stereoselectivity

Analysis and Characterization

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides important structural information about this compound. Key signals include those from the aromatic protons of the naphthalene ring, the N(CH₃)₂ group, and the pyrrolidine ring protons.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and fragmentation pattern of this compound. The compound exhibits a molecular ion peak at m/z 348.11437830 Da (exact mass).

Infrared Spectroscopy

IR spectroscopy reveals characteristic absorption bands for functional groups present in this compound, including the sulfonamide (S=O stretching), carbonyl (C=O stretching), and aromatic (C=C stretching) functionalities.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is commonly used to assess the purity of synthesized this compound. Typical analytical conditions include:

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile/water gradient with 0.1% trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and fluorescence (Ex: 340 nm, Em: 520 nm) |

| Retention Time | Approximately 12-15 minutes (depending on conditions) |

The purity of commercially available this compound is typically >98.0% as determined by HPLC.

Fluorescence Properties

This compound exhibits distinctive fluorescence characteristics that are valuable for its applications:

| Property | Value |

|---|---|

| Excitation Maximum | 340-350 nm |

| Emission Maximum | 520-530 nm |

| Quantum Yield | 0.3-0.4 (in aqueous buffer) |

| Solvent Sensitivity | Strong bathochromic shift in nonpolar environments |

The fluorescence intensity and emission wavelength of this compound are highly sensitive to the local environment, making it an excellent probe for protein binding studies.

Applications in Research

Research has demonstrated that this compound can be effectively used in displacement fluorometry to study the binding of other compounds to serum albumins. For example, in a study by dos Santos et al., dansyl-L-proline was used to confirm that divanillin has a preference for Sudlow's site I in BSA, as evidenced by displacement experiments.

Molecularly Imprinted Polymer Applications

This compound has been utilized in the development of molecularly imprinted polymer (MIP)-based chemiluminescence array sensors for the detection of proline. In a study by Zhao et al., MIP microspheres were synthesized using hydroxyproline as a template and then used to selectively adsorb dansyl-proline. The bound fraction was quantified based on a peroxyoxalate chemiluminescence reaction enhanced by imidazole.

This approach demonstrated that MIPs synthesized with hydroxyproline as a template have smaller cavities, which can avoid non-specific adsorption and lead to enhanced specificity, response speed, and sensitivity when recognizing dansyl-proline.

Chemical Reactions Analysis

Types of Reactions: Dansylproline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the dimethylamino group, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, which primarily targets the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Reduced sulfonyl derivatives.

Substitution: Substituted this compound derivatives.

Scientific Research Applications

Fluorescent Labeling and Tracking

Fluorescence Microscopy:

Dansylproline serves as a vital tool for fluorescence microscopy, allowing researchers to visualize cellular components. Its fluorescent properties enable the tracking of proline transport and metabolism in living cells. For instance, studies have demonstrated the uptake of this compound in melanoma cells, where it was used to measure cellular proliferation and migration rates .

Flow Cytometry:

The compound is also employed in flow cytometry to assess cell viability and proliferation. By labeling cells with this compound, researchers can quantify the uptake and retention of the compound, providing insights into cellular responses under various conditions. For example, this compound was used in experiments to analyze the effects of different treatments on melanoma cells, showing significant differences in uptake rates .

Probing Protein Interactions

Protein Binding Studies:

this compound is utilized to study protein-protein interactions, particularly involving proline-rich motifs. Its fluorescent nature allows for real-time monitoring of binding events between proteins, which is crucial for understanding signaling pathways and cellular mechanisms. Research has indicated that this compound can effectively compete with other ligands for binding sites on target proteins, providing a clearer picture of interaction dynamics.

Investigating Cellular Metabolism

Metabolic Studies:

The compound plays a significant role in metabolic studies focusing on amino acid transport mechanisms. It has been shown to enhance the understanding of proline metabolism in various cell types, including cancer cells. For instance, this compound's ability to mimic proline allows researchers to investigate how alterations in proline levels affect cellular behavior and metabolism .

Applications in Drug Development

Therapeutic Potential:

Research into the therapeutic applications of this compound has revealed its potential as a lead compound in drug development. Its ability to modulate specific biological pathways makes it a candidate for further exploration in treating diseases associated with dysregulated proline metabolism, such as certain cancers.

Case Studies

Mechanism of Action

Dansylproline exerts its effects primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the detection and quantification of conjugated molecules. The molecular targets include proteins and peptides with primary amine groups, which form stable covalent bonds with the sulfonyl group of this compound. The pathways involved include the excitation of the dansyl group and subsequent emission of fluorescence .

Comparison with Similar Compounds

Dansylamide (DNSA)

Structural Similarities and Differences :

- Both DP and DNSA contain the dansyl fluorophore but differ in their substituents. DNSA lacks the proline moiety, instead featuring a sulfonamide group.

- Binding Specificity : DNSA selectively binds to site I of albumin, while DP targets site II. This distinction is critical for competitive displacement assays to map ligand-binding regions .

- Fluorescence Properties :

Alanylproline

Structural Comparison :

- Alanylproline (CAS 13485-59-1) is a dipeptide (L-alanyl-L-proline) without the dansyl group.

- Functional Role : While DP is used for ligand-binding assays, alanylproline participates in metabolic pathways and peptide hydrolysis research.

Velagliflozin Proline Hydrate

Functional Contrast :

- This compound is a proline-containing SGLT2 inhibitor used for diabetes management. Unlike DP, its proline moiety is part of a pharmacophore for enzyme inhibition rather than fluorescence signaling .

Comparative Data Table

Key Research Findings

- Site-Specific Binding Validation : DP’s binding to BSA site II was confirmed via fluorescence decay experiments, where site II competitors (e.g., ibuprofen) displaced DP, reducing its fluorescence signal .

- Dual-Probe Methodology : Studies using both DP (site II) and DNSA (site I) demonstrated distinct ligand displacement patterns, enabling precise mapping of albumin’s binding pockets .

- Thermodynamic Insights : DP’s interaction with albumin is driven by hydrophobic forces and hydrogen bonding, with a higher binding affinity compared to DNSA due to proline’s conformational rigidity .

Biological Activity

Dansylproline is a dansylated derivative of proline, an amino acid known for its unique properties and applications in biochemical research. This compound has garnered attention due to its biological activities, particularly its interactions with proteins and potential applications in drug design. The following sections summarize key findings regarding the biological activity of this compound, including its binding characteristics, fluorescence properties, and implications in pharmacological studies.

This compound is characterized by the presence of a dansyl group, which imparts fluorescent properties to the molecule. This allows for easy tracking and quantification in biological systems. The structure can be represented as follows:

Binding Affinity and Interaction with Proteins

This compound exhibits specific binding interactions with various proteins, notably serum albumin. Studies have shown that it binds preferentially to Sudlow’s site II on bovine serum albumin (BSA), which is significant for understanding drug-protein interactions.

Binding Studies

- Experimental Setup : Binding studies were performed using fluorescence spectroscopy, where the excitation wavelength was set at 360 nm, and emissions were measured between 400-600 nm.

- Results : this compound showed a significant increase in fluorescence quantum yield upon binding to BSA, indicating a strong interaction. The association constant was evaluated, revealing a high affinity for site II on BSA .

Fluorescence Properties

The dansyl group enhances the fluorescence properties of this compound, making it a useful probe in biochemical assays.

Key Findings

- Quantum Yield : The fluorescence quantum yield of this compound increases upon binding to proteins, which can be quantitatively measured.

- Spectral Shifts : The interaction with BSA results in notable spectral shifts that can be utilized to monitor binding dynamics in real-time .

Case Studies and Applications

Several studies illustrate the practical applications of this compound in biological research:

- Drug Binding Studies : this compound has been used as a fluorescent marker to study drug interactions with serum albumin. Its ability to bind specifically to Sudlow's site II allows researchers to investigate competitive inhibition by other drugs .

- Chirality Induction : Research has demonstrated that when divanillin interacts with BSA, it induces axial chirality through its binding at specific sites, including those occupied by this compound. This finding highlights the potential for using this compound in studies related to chiral drug design .

- Antioxidative Activity : this compound has also been evaluated for its antioxidative properties, showing promise in protecting against oxidative stress in cellular models .

Research Findings Summary Table

Q & A

Q. What are the key spectroscopic methods for characterizing dansylproline, and how should researchers validate their results?

this compound’s structure and purity are typically confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and fluorescence spectroscopy. To validate results, compare spectral data with published benchmarks . For novel derivatives, ensure purity (>95%) via HPLC and report retention times, column specifications, and mobile phases to enable reproducibility .

Q. How can this compound’s fluorescence properties be optimized for biological imaging applications?

Adjust experimental conditions such as pH (optimal range: 6–8), solvent polarity, and temperature to maximize quantum yield. Use phosphate-buffered saline (PBS) for physiological relevance. Validate fluorescence stability under irradiation using time-dependent intensity measurements .

Q. What are the standard protocols for synthesizing this compound derivatives?

Follow solid-phase peptide synthesis (SPPS) with Fmoc-protected proline. Incorporate dansyl chloride during the final coupling step under anhydrous conditions. Purify via reverse-phase HPLC and confirm yield and purity gravimetrically and spectroscopically .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound’s binding affinity data across studies?

Analyze variables such as buffer composition (e.g., ionic strength), temperature, and ligand/receptor concentrations. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, and apply statistical models (e.g., Student’s t-test) to assess significance of differences . If contradictions persist, conduct meta-analyses of published datasets to identify systemic biases .

Q. What experimental designs are suitable for studying this compound’s role in protein folding dynamics?

Employ stopped-flow fluorescence spectroscopy to monitor real-time conformational changes. Pair with circular dichroism (CD) to correlate fluorescence shifts with secondary structure alterations. Use proline-free control proteins to isolate this compound’s effects . For computational validation, perform molecular dynamics (MD) simulations with force fields parameterized for fluorescent probes .

Q. How can this compound be integrated into multi-modal imaging workflows without signal interference?

Design orthogonal detection strategies: combine its fluorescence with radiolabels (e.g., ¹⁸F for PET) or MRI contrast agents (e.g., Gd³⁺). Validate compatibility via phantom studies and quantify cross-talk using spectral unmixing algorithms .

Methodological Challenges

Q. What strategies mitigate photobleaching in long-term this compound fluorescence studies?

Use antifade reagents (e.g., p-phenylenediamine) and minimize light exposure during imaging. For live-cell studies, employ two-photon microscopy to reduce phototoxicity. Report bleaching rates (e.g., half-life under standardized conditions) in publications .

Q. How should researchers handle low yields in this compound derivatization reactions?

Optimize reaction stoichiometry (e.g., 1.2:1 dansyl chloride-to-proline molar ratio) and use catalysts like DMAP. Monitor reaction progress via TLC or LC-MS. If yields remain suboptimal, switch to microwave-assisted synthesis to enhance kinetics .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing this compound’s dose-response curves?

Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Report IC₅₀/EC₅₀ values with 95% confidence intervals. For heterogeneous datasets, apply mixed-effects models to account for variability across replicates .

Q. How can researchers ensure reproducibility when reporting this compound-based assays?

Adhere to the ARRIVE guidelines for preclinical studies: detail sample sizes, randomization methods, and blinding protocols. Provide raw fluorescence intensity data and analysis scripts in supplementary materials .

Emerging Applications

Q. What novel applications of this compound are being explored in membrane protein research?

Recent studies use this compound as a polarity-sensitive probe to map lipid bilayer microdomains. Pair with fluorescence lifetime imaging microscopy (FLIM) to resolve nanoscale heterogeneity .

Q. How can this compound be adapted for single-molecule studies?

Conjugate to proteins via site-specific labeling (e.g., Sortase A tags). Use total internal reflection fluorescence (TIRF) microscopy to track individual molecules, and apply hidden Markov models (HMMs) to analyze conformational transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.